![molecular formula C18H23N3O2S2 B2799047 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2415468-93-6](/img/structure/B2799047.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
TBOA inhibits N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide by binding to the transporter and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can lead to excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of this compound, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TBOA has been shown to have both neurotoxic and neuroprotective effects depending on the model used. In animal models of stroke, TBOA has been shown to reduce infarct size and improve neurological outcomes. TBOA has also been shown to have potential therapeutic applications in epilepsy, as it can reduce seizure activity in animal models. However, TBOA has also been shown to have neurotoxic effects in certain models, leading to neuronal death and degeneration.
実験室実験の利点と制限
TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, making it a valuable tool for studying the role of glutamate reuptake in neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for use in experiments. However, TBOA has several limitations as well. It can be toxic to cells at high concentrations, leading to non-specific effects. TBOA also has a short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are several future directions for research involving TBOA. One potential area of research is the development of more potent and specific inhibitors of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide. Another area of research is the development of TBOA derivatives with improved pharmacokinetic properties. TBOA has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Additionally, TBOA can be used as a tool to study the role of glutamate reuptake in neurological disorders, and further research in this area can lead to a better understanding of the underlying mechanisms of these disorders.
合成法
TBOA can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzothiazole with sodium hydride to form 2-benzothiazolyl sodium salt. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the thiomorpholine derivative. The final step involves the reaction of the thiomorpholine derivative with 4-isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl) to form TBOA.
科学的研究の応用
TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to block the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.
特性
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c22-16(17-20-14-3-1-2-4-15(14)25-17)19-13-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLFJXSJUCDHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
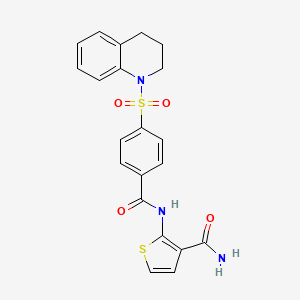
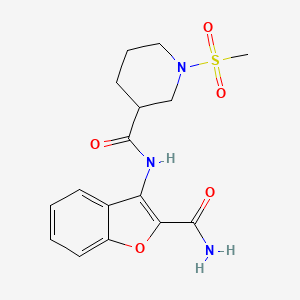
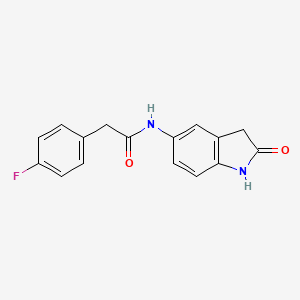
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)
![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)
![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)
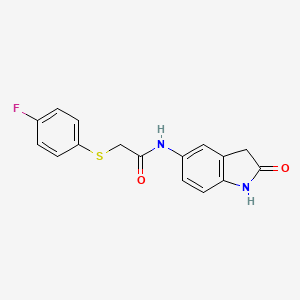
![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)
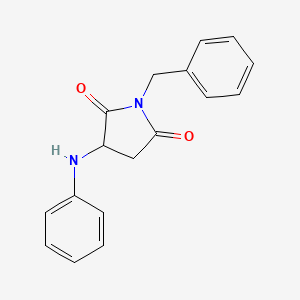
![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)
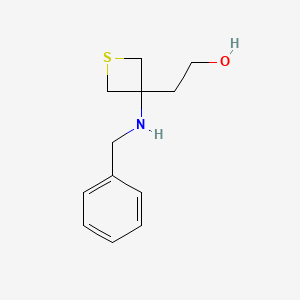
![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)
